molecular formula C11H14ClN3O B1399179 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone CAS No. 1316221-81-4

1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

Cat. No.: B1399179
CAS No.: 1316221-81-4
M. Wt: 239.7 g/mol
InChI Key: GSYMNZZXFAJFAW-UHFFFAOYSA-N
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Description

1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone is a synthetic organic compound that features a piperidine ring substituted with a chloropyrazine moiety

Scientific Research Applications

1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for “1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone” was not found, related compounds have been studied for their biological activities. For instance, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs have been described as selective GLS1 inhibitors .

Preparation Methods

The synthesis of 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Comparison with Similar Compounds

1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:

    1-(3-(6-Chloropyridazin-3-yl)piperidin-1-yl)ethanone: This compound features a chloropyridazine moiety instead of chloropyrazine, which may result in different biological activities and binding affinities.

    1-(3-(6-Chloropyrimidin-2-yl)piperidin-1-yl)ethanone: The presence of a chloropyrimidine moiety can influence the compound’s reactivity and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[3-(6-chloropyrazin-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-8(16)15-4-2-3-9(7-15)10-5-13-6-11(12)14-10/h5-6,9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYMNZZXFAJFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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